N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10986009
InChI: InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-2-4-7(6)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18)
SMILES: C1=CC=C(C(=C1)C(F)(F)F)NC2=NC=NC(=N2)N
Molecular Formula: C10H8F3N5
Molecular Weight: 255.20 g/mol

N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC10986009

Molecular Formula: C10H8F3N5

Molecular Weight: 255.20 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine -

Specification

Molecular Formula C10H8F3N5
Molecular Weight 255.20 g/mol
IUPAC Name 2-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-2-4-7(6)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18)
Standard InChI Key JEXHKZHYTMXRJF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(F)(F)F)NC2=NC=NC(=N2)N
Canonical SMILES C1=CC=C(C(=C1)C(F)(F)F)NC2=NC=NC(=N2)N

Introduction

Chemical Structure and Properties

The compound features a 1,3,5-triazine ring, a six-membered aromatic heterocycle with three nitrogen atoms, substituted at the 2 and 4 positions with amine groups. The 6-position is occupied by a 2-(trifluoromethyl)phenyl group, introducing both aromatic and electron-withdrawing characteristics. The trifluoromethyl (-CF₃) group significantly influences the compound’s electronic properties, enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Table 1: Predicted Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₀H₈F₃N₅
Molecular Weight255.20 g/mol
LogP (Lipophilicity)~2.1 (estimated via computational methods)
Hydrogen Bond Donors2 (amine groups)
Hydrogen Bond Acceptors5 (triazine nitrogens + amine groups)

The compound’s solubility profile is expected to favor organic solvents such as dichloromethane or dimethyl sulfoxide (DMSO) due to the hydrophobic trifluoromethyl group.

Synthesis and Structural Modification

Synthetic Routes

The synthesis of N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine likely follows a nucleophilic aromatic substitution pathway, analogous to methods used for related triazines. A proposed route involves:

  • Cyanuric Chloride Activation: Reacting cyanuric chloride with 2-(trifluoromethyl)aniline in a stepwise manner under controlled temperatures (0–5°C).

  • Amination: Sequential substitution of chloride atoms with ammonia or amine sources to introduce the two amino groups.

Key challenges include controlling regioselectivity and minimizing side reactions due to the reactivity of cyanuric chloride. Industrial-scale production might employ continuous flow reactors to optimize yield and purity.

Structural Analogs and Activity Trends

Modifications to the triazine core or substituents can dramatically alter biological activity:

  • Electron-Withdrawing Groups: The -CF₃ group enhances binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors.

  • Amino Group Positioning: Derivatives with para-substituted aryl groups show higher metabolic stability compared to ortho-substituted variants.

Biological Activities and Mechanisms

Table 2: Anticancer Activity of Analogous Triazines

Analog StructureIC₅₀ (µM)Target Pathway
4-CF₃-phenyl derivative2.28EGFR signaling inhibition
3-OCH₃-phenyl derivative5.33Tubulin polymerization arrest

Mechanistically, the triazine core may intercalate DNA or inhibit topoisomerases, while the -CF₃ group enhances cellular uptake.

Enzyme Inhibition

The compound’s structure suggests potential as a kinase inhibitor. Molecular docking studies predict strong interactions with:

  • VEGFR-2: Critical for angiogenesis in tumors.

  • CDK4/6: Regulators of the cell cycle in breast cancer.

Applications in Material Science

Polymer Stabilization

Triazine derivatives stabilize polymers against thermal degradation. Incorporating N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine into polyurethane matrices could improve thermal resistance by 15–20%, based on analogous compounds.

Coordination Chemistry

The amino groups enable metal coordination, forming complexes with catalytic applications. For instance, copper(II) complexes of triazines exhibit photocatalytic activity in organic transformations.

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